molecular formula C14H17F3N4O3 B2550823 ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 860610-42-0

ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2550823
CAS No.: 860610-42-0
M. Wt: 346.31
InChI Key: HGWUCVMDLHSMRP-UHFFFAOYSA-N
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Description

Ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C14H17F3N4O3 and its molecular weight is 346.31. The purity is usually 95%.
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Scientific Research Applications

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Pyrazolo[3,4-b]pyridine derivatives have been identified as versatile scaffolds in the design of kinase inhibitors, essential for targeted cancer therapies. These compounds can interact with kinases in multiple binding modes, proving particularly useful in medicinal chemistry for developing drugs with improved potency and selectivity against a broad range of kinase targets. The review by Wenglowsky (2013) in "Expert Opinion on Therapeutic Patents" highlights the application of pyrazolo[3,4-b]pyridine in kinase inhibition, detailing how this scaffold often binds to the hinge region of the kinase, contributing to the development of novel therapeutic agents (Wenglowsky, 2013).

Medicinal Chemistry of Pyrazolo[1,5-a]pyrimidine

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to pyrazolo[3,4-b]pyridine, has shown significant therapeutic potential across a wide spectrum of biological activities, from anticancer and anti-infectious agents to anti-inflammatory and CNS drugs. Cherukupalli et al. (2017) provide an extensive review of the synthetic methods for pyrazolo[1,5-a]pyrimidine derivatives and their diverse medicinal properties. This review underlines the importance of structure-activity relationship (SAR) studies in optimizing these compounds for various pharmacological targets, suggesting the potential for the development of new drug candidates using pyrazolo[1,5-a]pyrimidine as a core structure (Cherukupalli et al., 2017).

Properties

IUPAC Name

ethyl 4-(4-amino-1,1,1-trifluorobutan-2-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O3/c1-3-23-13(22)9-6-19-12-8(7-20-21(12)2)11(9)24-10(4-5-18)14(15,16)17/h6-7,10H,3-5,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWUCVMDLHSMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1OC(CCN)C(F)(F)F)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326576
Record name ethyl 4-(4-amino-1,1,1-trifluorobutan-2-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817567
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860610-42-0
Record name ethyl 4-(4-amino-1,1,1-trifluorobutan-2-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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